N-Ethylsuccinimide
Overview
Description
N-Ethylsuccinimide is an organic compound with the molecular formula C6H9NO2. It is a derivative of succinimide, where an ethyl group replaces one of the hydrogen atoms on the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
N-Ethylsuccinimide primarily targets T-type voltage-sensitive calcium channels . These channels mediate the entry of calcium ions into excitable cells and are involved in various calcium-dependent processes, including muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, cell division, and cell death .
Mode of Action
This compound interacts with its targets by binding to T-type voltage-sensitive calcium channels . This binding suppresses the paroxysmal three-cycle-per-second spike and wave activity associated with lapses of consciousness, which is common in absence (petit mal) seizures .
Biochemical Pathways
It is known that the compound’s action on t-type voltage-sensitive calcium channels influences a variety of calcium-dependent processes .
Pharmacokinetics
It is known that the compound’s bioavailability is influenced by its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the suppression of certain types of neural activity. By binding to T-type voltage-sensitive calcium channels, this compound reduces the frequency of epileptiform attacks, apparently by depressing the motor cortex and elevating the threshold of the central nervous system to convulsive stimuli .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action of many chemical compounds .
Biochemical Analysis
Biochemical Properties
These compounds contain a pyrrolidine ring which bears a ketone
Molecular Mechanism
Its structural analog, N-ethylmaleimide (NEM), has been found to inhibit human telomerase This suggests that N-Ethylsuccinimide might also exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known to be a product of the reduction of N-ethylmaleimide (NEM) by N-ethylmaleimide reductase
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Ethylsuccinimide can be synthesized through the reaction of ethyl benzenesulphonate with 2,5-pyrrolidinedione, 1-(trimethylsilyl)- . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and quality for various applications .
Chemical Reactions Analysis
Types of Reactions: N-Ethylsuccinimide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: In this reaction, one functional group in the molecule is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
N-Ethylsuccinimide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is employed in the synthesis of biologically active compounds and as a precursor for pharmaceuticals.
Medicine: this compound derivatives are investigated for their potential therapeutic properties.
Industry: It is used as an industrial solvent and in the production of various chemical products
Comparison with Similar Compounds
Succinimide: The parent compound, which lacks the ethyl group.
N-Methylsuccinimide: A similar compound where a methyl group replaces one of the hydrogen atoms on the nitrogen atom.
Ethosuximide: A derivative used as an anticonvulsant in the treatment of epilepsy.
Uniqueness of N-Ethylsuccinimide: this compound is unique due to its specific ethyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1-ethylpyrrolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-7-5(8)3-4-6(7)9/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAZCVNUKKZTLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177712 | |
Record name | N-Ethylsuccinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2314-78-5 | |
Record name | N-Ethylsuccinimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2314-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethylsuccinimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002314785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Ethylsuccinimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38693 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Ethylsuccinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ETHYLSUCCINIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC084H847A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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